molecular formula C11H20N2O2 B1443662 7-Boc-2,7-diazabicyclo[4.2.0]octane CAS No. 1251004-33-7

7-Boc-2,7-diazabicyclo[4.2.0]octane

Cat. No. B1443662
CAS RN: 1251004-33-7
M. Wt: 212.29 g/mol
InChI Key: FDFLOMHRKLYFOT-UHFFFAOYSA-N
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Description

7-Boc-2,7-diazabicyclo[4.2.0]octane is a chemical compound with the molecular formula C11H20N2O2 . It is used in various chemical reactions and has been the subject of numerous studies .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . It contains a total of 36 bonds, including 16 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 eight-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Azetidine .

Scientific Research Applications

Synthesis and Chemical Properties

  • 7-Boc-2,7-diazabicyclo[4.2.0]octane and its analogues are used in the development of scalable processes for substituted diazabicyclooctanes, important in the field of organic chemistry. These processes involve the reduction and cyclization of various compounds to yield diverse scaffolds (Huang & Teng, 2011).
  • The compound is involved in strain-release-driven, cation-templated nucleophilic cyclization processes. These reactions are significant for the preparation of novel cyclopropane-fused medium heterocycles with potential anticancer activities (Maslivetc et al., 2018).

Catalytic Applications

  • As a catalyst, this compound is utilized in various organic synthesis reactions, demonstrating its efficiency and eco-friendly nature. Its application spans different organic transformations, highlighting its versatility and selectivity in yielding high-quality products (Bita, 2010).
  • It serves as a catalyst in one-pot synthesis processes for creating complex heterocyclic compounds. These syntheses are advantageous for their simplicity, environmental friendliness, and effectiveness, particularly in pharmaceutical applications (Azizian et al., 2012).

Material Science and Other Applications

  • The compound is used in the preparation of new ionic liquids, which are beneficial in synthesizing biologically active compounds. This showcases its role in advancing material science and pharmaceutical research (Shirini et al., 2017).
  • It plays a role in molecular modeling and affinity studies, particularly in relation to opioid receptors. This application is significant in the context of drug discovery and understanding receptor-ligand interactions (Vianello et al., 2000).

properties

IUPAC Name

tert-butyl 2,7-diazabicyclo[4.2.0]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-9(13)5-4-6-12-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFLOMHRKLYFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Boc-2,7-diazabicyclo[4.2.0]octane
Reactant of Route 2
7-Boc-2,7-diazabicyclo[4.2.0]octane
Reactant of Route 3
Reactant of Route 3
7-Boc-2,7-diazabicyclo[4.2.0]octane
Reactant of Route 4
7-Boc-2,7-diazabicyclo[4.2.0]octane
Reactant of Route 5
7-Boc-2,7-diazabicyclo[4.2.0]octane
Reactant of Route 6
7-Boc-2,7-diazabicyclo[4.2.0]octane

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